Verapamil

Description

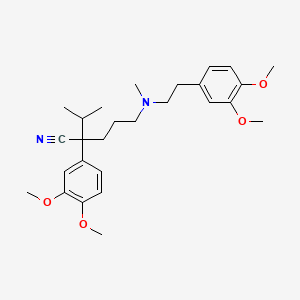

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNSNPWRIOYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041152 | |

| Record name | (+/-)-Verapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Viscous, pale yellow oil | |

CAS No. |

52-53-9 | |

| Record name | Verapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verapamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Verapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verapamil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ0O37KU29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Pharmacology of Verapamil

Primary Mechanism of Action: L-Type Calcium Channel Inhibition

Verapamil's principal pharmacological action is the inhibition of L-type calcium channels, which are critical for the normal function of cardiac and vascular smooth muscle cells. frontiersin.orgwikipedia.org This inhibition is a complex process involving specific binding to the channel's alpha-1 subunit and is characterized by voltage- and frequency-dependent kinetics.

Binding to the Alpha-1 Subunit (Cav1.2) of L-Type Calcium Channels

This compound (B1683045) exerts its inhibitory effect by directly interacting with the alpha-1 subunit (Cav1.2) of the L-type calcium channel. nih.govdrugbank.com This subunit forms the central pore of the channel and is responsible for its voltage-sensing and ion-conducting properties. This compound binds to a specific receptor site within the pore of the Cav1.2 subunit. nih.gov This binding is thought to occur from the intracellular side, meaning this compound must first cross the cell membrane to access its target. nih.gov The binding of this compound to the alpha-1 subunit physically obstructs the channel, thereby preventing the influx of calcium ions into the cell. nih.govresearchgate.net

Voltage- and Frequency-Dependent Binding Kinetics

A key characteristic of this compound's interaction with L-type calcium channels is its voltage- and frequency-dependence. drugbank.comnih.gov This means that this compound's binding affinity for the channel is not constant but is influenced by the membrane potential of the cell and the frequency of channel opening.

Voltage-Dependence: this compound exhibits a higher affinity for L-type calcium channels that are in the open or inactivated states compared to the resting state. nih.govnih.gov Depolarization of the cell membrane, which causes the channels to open and then inactivate, promotes the binding of this compound. This property contributes to its efficacy in tissues that undergo frequent depolarization, such as the heart.

Frequency-Dependence (Use-Dependence): The inhibitory effect of this compound becomes more pronounced with increasing frequency of stimulation. nih.govahajournals.org This "use-dependent" block occurs because with more frequent depolarizations, the calcium channels spend more time in the open and inactivated states, which are the states to which this compound preferentially binds. This increased binding leads to a cumulative block of the channels. The time constant for the onset of this block has been observed to be around 2.9 seconds in some studies. researchgate.net

| Parameter | Description | Finding |

| Binding Site | Location of this compound interaction on the L-type calcium channel. | Alpha-1 subunit (Cav1.2), within the central pore. nih.govnih.gov |

| Binding State Preference | Channel states for which this compound has the highest affinity. | Open and inactivated states. nih.govnih.gov |

| Frequency-Dependence | Effect of stimulation frequency on this compound's inhibitory action. | Increased frequency of channel opening leads to a more pronounced block (use-dependence). nih.govahajournals.org |

Impact on Calcium Influx in Myocardial and Vascular Smooth Muscle Cells

By blocking L-type calcium channels, this compound effectively reduces the influx of calcium into both myocardial and vascular smooth muscle cells, leading to significant physiological consequences.

In myocardial cells , the influx of calcium during the plateau phase of the action potential is crucial for excitation-contraction coupling. wikipedia.org this compound's inhibition of this calcium influx leads to a decrease in the force of myocardial contraction (negative inotropic effect). researchgate.net This reduction in contractility lessens the oxygen demand of the heart.

In vascular smooth muscle cells , the influx of calcium through L-type channels is a primary trigger for vasoconstriction. wikipedia.orgwikipedia.org By blocking this influx, this compound promotes relaxation of the vascular smooth muscle, leading to vasodilation. frontiersin.org This effect is more pronounced in arterial vessels than in venous vessels. The resulting decrease in peripheral vascular resistance contributes to its antihypertensive effects.

Modulation of Cardiac Electrophysiology

This compound's inhibition of L-type calcium channels has profound effects on the electrical activity of the heart, particularly on the specialized tissues of the sinoatrial (SA) and atrioventricular (AV) nodes. ahajournals.orgnih.gov These tissues are highly dependent on the slow inward calcium current for their action potential generation and conduction.

Sinoatrial (SA) and Atrioventricular (AV) Nodal Conduction Modulation

This compound significantly modulates conduction through both the SA and AV nodes. ahajournals.orgahajournals.org

In the SA node , which is the heart's natural pacemaker, the influx of calcium through L-type channels is a key determinant of the rate of spontaneous depolarization (phase 4) and the upstroke of the action potential (phase 0). cvphysiology.com By inhibiting this calcium current, this compound decreases the slope of phase 4 depolarization, leading to a slowing of the heart rate (negative chronotropic effect). ahajournals.orgnih.gov It also decreases the amplitude of the SA node action potential. ahajournals.org

In the AV node , which controls the transmission of electrical impulses from the atria to the ventricles, conduction is also heavily reliant on the slow inward calcium current. This compound's blockade of L-type calcium channels in the AV node slows conduction velocity. ahajournals.orgnih.gov This effect is particularly evident at higher heart rates, consistent with the frequency-dependent nature of this compound's action. ahajournals.org

| Nodal Tissue | Effect of this compound | Electrophysiological Consequence |

| Sinoatrial (SA) Node | Decreases rate of spontaneous depolarization and action potential amplitude. ahajournals.orgahajournals.org | Slows heart rate (negative chronotropy). nih.gov |

| Atrioventricular (AV) Node | Slows conduction velocity. ahajournals.orgnih.gov | Prolongs the PR interval on an electrocardiogram. |

Prolongation of AV Nodal Refractory Period

In addition to slowing conduction, this compound prolongs the effective and functional refractory periods of the AV node. ahajournals.orgnih.gov The refractory period is the time during which the nodal tissue is unable to respond to a new stimulus. By extending this period, this compound further impedes the transmission of rapid electrical impulses from the atria to the ventricles. drugbank.comahajournals.org This action is a key mechanism by which this compound is effective in controlling the ventricular response rate in atrial tachyarrhythmias. drugbank.com Studies have shown that this compound can significantly increase the AV nodal transmission time (AH interval) and both the effective and functional refractory periods of the AV node. nih.gov

Effects on Action Potential Propagation in the Cardiac Conductile System

This compound exerts significant effects on the electrical activity of the heart by modulating the action potentials in the cardiac conductile system. Its primary action is the blockade of L-type calcium channels, which play a crucial role in the depolarization of certain cardiac tissues.

In the sinoatrial (SA) and atrioventricular (AV) nodes, where the action potential upstroke is largely dependent on the slow inward calcium current, this compound has profound effects. It suppresses the electrical activities of both the SA and AV nodes. wikipedia.orgnih.gov Specifically, this compound decreases the rate of spontaneous impulse initiation in the SA node by reducing the slope of diastolic slow depolarization. nih.gov It also decreases the amplitude of SA node action potentials without significantly altering the maximum diastolic potential. nih.govahajournals.org Similarly, in the upper and middle regions of the AV node, this compound reduces the action potential amplitude. nih.govahajournals.org These actions lead to a slowing of the heart rate and a delay in the conduction of the electrical impulse from the atria to the ventricles.

The effect of this compound on Purkinje fibers, which are part of the fast-conducting system of the ventricles, is different from its effect on the SA and AV nodes. While this compound has little to no effect on the rapid upstroke of the normal sodium-dependent action potential in these fibers, it does influence the later phases of the action potential. drugbank.comresearchgate.net Studies have shown that this compound can depress the plateau phase and prolong the duration of the action potential in canine Purkinje fibers. drugbank.com Additionally, it can decrease the maximum diastolic potential and action potential amplitude. nih.gov In spontaneously active Purkinje fibers, this compound has been observed to decrease the rate of discharge by reducing phase 4 depolarization. nih.gov

The differential effects of this compound on the slow-response action potentials of the SA and AV nodes versus the fast-response action potentials of Purkinje fibers and ventricular muscle underscore its mechanism of selectively targeting calcium-dependent electrical activity. ahajournals.org

Interactions with Other Ion Channels and Receptors

While this compound is primarily known as an L-type calcium channel blocker, its pharmacological profile includes interactions with a variety of other ion channels and cellular receptors.

Effects on T-Type Calcium Channels

This compound also blocks T-type calcium channels with micromolar affinity. nih.govresearchgate.netnih.gov This blockade is modestly state-dependent, with a slightly increased affinity for depolarized channels. nih.govnih.gov The effective drug concentrations for T-type channel blockade are in a similar micromolar range to those for L-type channels. nih.govnih.gov Studies have shown that permanently charged this compound is more effective when applied intracellularly, suggesting an internal binding site. nih.govresearchgate.netnih.gov

Effects on N-, P-, and Q-Type Calcium Channels

Research indicates that this compound's effects extend to other types of voltage-gated calcium channels, though with varying potency. At lower micromolar concentrations, this compound has been shown to block P-type calcium channels. nih.gov At higher concentrations, it may also interact with and inhibit N- and Q-type calcium channels. nih.gov This suggests a broader spectrum of calcium channel inhibition than just the L-type, particularly at elevated drug concentrations. nih.gov

Modulation of Potassium Channels

This compound is known to block several types of potassium channels. wikipedia.org It acts as a blocker of Kv voltage-gated potassium channels. wikipedia.org In rabbit coronary smooth muscle cells, this compound inhibits the Kv current in a manner that is state-, time-, and use-dependent, and this action is independent of its calcium channel blocking properties. nih.gov

Furthermore, this compound is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channels, which are responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. nih.govahajournals.org The block of hERG channels by this compound is characterized by high affinity, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.govelsevierpure.com This interaction is use- and frequency-dependent, and this compound appears to access its binding site from the intracellular side of the channel. nih.govahajournals.orgelsevierpure.com The binding site for this compound on the hERG channel has been localized to the inner helix of the S6 transmembrane domain, involving specific amino acid residues. nih.gov this compound also inhibits the acetylcholine-induced potassium current (IKAch) in atrial myocytes and has been shown to inhibit A-type potassium currents in sympathetic neurons. frontiersin.org

| Ion Channel | Effect | Affinity/Potency | Key Characteristics |

|---|---|---|---|

| T-Type Calcium Channels | Blockade | Micromolar affinity | Modestly state-dependent |

| P-Type Calcium Channels | Blockade | Blocked at low micromolar concentrations | - |

| N- and Q-Type Calcium Channels | Possible blockade | Inhibited at higher concentrations | - |

| Kv Potassium Channels | Inhibition | - | State-, time-, and use-dependent |

| hERG (IKr) Potassium Channels | Potent Blockade | High affinity (nanomolar IC50) | Use- and frequency-dependent; intracellular access |

| IKAch Potassium Channels | Inhibition | - | Observed in atrial myocytes |

| A-Type Potassium Channels | Inhibition | - | Observed in sympathetic neurons |

Stereoselectivity in Pharmacological Activity

This compound is administered clinically as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. drugbank.comdrugbank.com These two stereoisomers exhibit significant differences in their pharmacological activity.

The (S)-enantiomer is substantially more potent in its L-type calcium channel blocking effects than the (R)-enantiomer. drugbank.comdrugbank.com Specifically, (S)-verapamil is estimated to be about 20 times more potent than (R)-verapamil concerning its negative dromotropic effects, which is the slowing of conduction through the AV node. nih.gov The negative dromotropic effect is primarily attributed to the (S)-enantiomer. nih.gov

In contrast, while both enantiomers are effective in modulating the P-glycoprotein drug transporter, they do so with roughly equal potency, despite their marked differences in calcium channel blockade. nih.gov In terms of hemodynamic effects, studies in humans have shown that (R)-verapamil can cause a significant reduction in mean arterial pressure, an effect not observed with (S)-verapamil at the doses studied. nih.gov

| Property | (S)-Verapamil | (R)-Verapamil |

|---|---|---|

| L-Type Calcium Channel Blockade | High potency | Lower potency (~20-fold less than S-enantiomer) |

| Negative Dromotropic Effect (AV Node) | Primary mediator of this effect | Significantly less potent |

| Effect on Mean Arterial Pressure | No significant effect at studied doses | Can cause a significant reduction |

| Metabolism | More rapidly metabolized | Less rapidly metabolized |

Differential Potency of S- and R-Enantiomers

The pharmacological activity of this compound is primarily attributed to its L-type calcium channel blocking properties. However, this activity is not equally distributed between its two enantiomers. The S-enantiomer is significantly more potent than the R-enantiomer in this regard. Research indicates that the S-enantiomer possesses approximately 20 times greater potency in blocking L-type calcium channels compared to the R-enantiomer. drugbank.comnih.gov

While the primary mechanism of action for this compound is the blockade of L-type calcium channels, it is also known to interact with other targets, including potassium channels and adrenergic receptors. drugbank.com It is important to note that while the enantiomers of this compound exhibit marked differences in their calcium channel blocking activity, they have been found to be equally effective in modulating the activity of P-glycoprotein, a protein involved in multidrug resistance. nih.gov

Table 1: Comparative Potency of this compound Enantiomers

| Enantiomer | Potency in L-type Calcium Channel Blockade | Effect on Atrioventricular (AV) Node Conduction |

|---|---|---|

| S-Verapamil | ~20 times more potent than R-Verapamil drugbank.comnih.gov | ~20 times more potent than R-Verapamil in negative dromotropic effects nih.gov |

| R-Verapamil | Less potent | Less potent |

Enantiomer-Specific Metabolic Pathways

This compound undergoes extensive first-pass metabolism in the liver, a process that is highly stereoselective. nih.govnih.gov The S-enantiomer is cleared at a much faster rate than the R-enantiomer. nih.gov This differential metabolism results in a higher plasma concentration of the R-enantiomer following oral administration of the racemic mixture. mdpi.com

The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4, CYP3A5, and CYP2C8 being the predominant isoforms involved. nih.govclinpgx.org The main metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation.

The formation of the two primary metabolites, northis compound and D-617, is also stereoselective. nih.gov

N-demethylation to Northis compound: Both CYP3A4 and CYP3A5 are involved in the N-demethylation of this compound to northis compound. clinpgx.org CYP3A4 shows a preference for producing northis compound from the S-enantiomer of this compound. clinpgx.org

N-dealkylation to D-617: The formation of D-617 is primarily catalyzed by CYP3A4 and CYP2C8. CYP3A4 preferentially produces D-617 from the R-enantiomer of this compound. clinpgx.org

The subsequent metabolism of northis compound is also subject to stereoselectivity. For example, CYP2C8 demonstrates a marked preference for metabolizing S-northis compound to D-620, while it preferentially metabolizes R-northis compound to PR-22. nih.gov

Table 2: Enantiomer-Specific Metabolism of this compound

| Metabolic Pathway | Enzyme(s) Involved | Substrate Preference (Enantiomer) | Primary Metabolite(s) |

|---|---|---|---|

| N-demethylation | CYP3A4, CYP3A5 clinpgx.org | S-Verapamil (for CYP3A4) clinpgx.org | Northis compound |

| N-dealkylation | CYP3A4, CYP2C8 | R-Verapamil (for CYP3A4) clinpgx.org | D-617 |

| O-demethylation | CYP2C8, CYP2C9, CYP2C18 drugbank.com | S-Verapamil (for D-617 formation by CYP2C8) drugbank.com | D-702, D-703 |

Advanced Pharmacological Research and Drug Interactions

Pharmacokinetic Interactions of Verapamil (B1683045)

This compound, a phenylalkylamine calcium channel blocker, is subject to and a perpetrator of significant pharmacokinetic interactions. These interactions are primarily rooted in its effects on major drug disposition pathways, namely the P-glycoprotein (P-gp) efflux transporter and the cytochrome P450 (CYP) enzyme system. Its capacity to modulate these systems leads to complex and clinically relevant changes in the plasma concentrations of various co-administered drugs.

This compound is recognized as a potent inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux transporter encoded by the ABCB1 gene. P-gp is highly expressed in tissues with excretory functions, such as the intestines, kidneys, and liver, as well as at blood-tissue barriers like the blood-brain barrier, where it actively pumps a wide array of substrates out of cells. This compound and its active metabolite, northis compound, can both inhibit P-gp, thereby increasing the absorption and reducing the elimination of drugs that are P-gp substrates. This interaction is stereoselective, with the (R)-(+)-verapamil enantiomer being a more potent inhibitor of P-gp than the (S)-(-)-enantiomer.

The interaction between this compound and digoxin is a classic example of P-gp-mediated drug-drug interaction. Digoxin is a well-established P-gp substrate, and its transport is significantly hindered by this compound. By inhibiting P-gp in the intestines, this compound increases the bioavailability of orally administered digoxin. Furthermore, inhibition of P-gp in the renal tubules by this compound reduces the active tubular secretion of digoxin, decreasing its renal clearance. The combined effect of increased absorption and decreased elimination can lead to a 40-70% increase in steady-state digoxin serum concentrations, elevating the risk of digoxin toxicity.

Table 1: Effect of this compound on Digoxin Pharmacokinetics

| Pharmacokinetic Parameter | Effect of this compound Co-administration | Approximate Change |

| Digoxin Bioavailability | Increased | Varies, contributes to higher serum levels |

| Digoxin Renal Clearance | Decreased | Reduction by approx. 30-35% |

| Digoxin Serum Concentration | Increased | 40-70% elevation |

The interaction of drugs with P-gp can be biochemically characterized by their effect on its ATPase activity, which fuels the transport process. This compound stimulates P-gp's basal ATPase activity in a concentration-dependent manner. Research has shown that this stimulation can follow complex kinetic patterns. Some substrates and modulators exhibit monophasic kinetics, where ATPase activity increases until it reaches a saturation point. However, others, including this compound, can display biphasic kinetics.

In a biphasic model, ATPase activity is stimulated at low concentrations but becomes inhibited at higher concentrations. This suggests the presence of multiple, interacting binding sites on the P-gp transporter. At low concentrations, this compound binds to a high-affinity site, stimulating ATP hydrolysis. At higher concentrations, it may bind to a separate, low-affinity allosteric site that inhibits the enzyme's activity. This complex kinetic profile highlights the multifaceted nature of this compound's interaction with the P-gp transporter.

Several mechanistic models have been proposed to explain how this compound interacts with P-gp. One prominent model is the "two-site" or "allosteric" model. This model posits that P-gp has at least two distinct but interacting sites: a transport site (or substrate-binding site) and a modulator site. According to this model, this compound can bind to both sites. When it binds to the modulator site, it can allosterically affect the conformation of the transport site, thereby altering its affinity for other substrates and inhibiting their transport.

Another perspective is that substrates and inhibitors bind within a large, flexible, and polyspecific drug-binding pocket. Within this pocket, there may be distinct but overlapping binding regions. This compound may act as a competitive inhibitor by binding to the same site as other substrates, or as a non-competitive inhibitor by binding to a different region within the pocket, inducing conformational changes that prevent the transport of the substrate. The biphasic ATPase kinetics observed with this compound support the idea of multiple interaction sites within this pocket.

This compound's pharmacokinetic profile is also heavily influenced by its interactions with the cytochrome P450 (CYP) enzyme system, a family of enzymes primarily responsible for the metabolism of a vast number of drugs. This compound itself is extensively metabolized by CYP enzymes, but it also acts as a potent inhibitor of certain CYP isozymes.

The most significant interaction of this compound within the CYP system is its potent inhibition of the CYP3A4 isozyme. CYP3A4 is the most abundant CYP enzyme in the human liver and intestine and is responsible for the metabolism of over 50% of clinically used drugs. This compound is both a substrate and a mechanism-based inhibitor of CYP3A4.

As an inhibitor, this compound can significantly increase the plasma concentrations of co-administered drugs that are primarily metabolized by CYP3A4. This occurs because this compound reduces the first-pass metabolism of these drugs in the intestine and their subsequent metabolism in the liver. The (S)-enantiomer of this compound is a more potent inhibitor of CYP3A4 than the (R)-enantiomer. This inhibition is a major source of drug-drug interactions, leading to potentially toxic levels of drugs such as certain statins (e.g., simvastatin) and immunosuppressants.

Table 2: Summary of this compound's Major Pharmacokinetic Interactions

| Interacting System | This compound's Role | Primary Isozyme/Transporter | Key Clinical Example |

| P-glycoprotein (P-gp) | Inhibitor | ABCB1 | Increased Digoxin levels |

| Cytochrome P450 | Inhibitor & Substrate | CYP3A4 | Increased levels of CYP3A4 substrates |

Cytochrome P450 Enzyme System Interactions

Influence on CYP2C8, CYP2C9, and CYP2D6

This compound's metabolic profile is complex, primarily involving the cytochrome P450 (CYP) system. While its interaction with CYP3A4 is most prominent, other isoforms also play a role. This compound undergoes O-demethylation through the action of enzymes including CYP2C8 and CYP2C9. drugbank.com Specifically, cytochromes of the P450 2C subfamily have been identified as the major enzymes involved in the O-demethylation of this compound in humans. nih.gov

A retrospective pilot study examining the effect of various pharmacogenomic phenotypes on this compound dosing for migraine prevention included analyses of CYP2C9 and CYP2D6 phenotypes. nih.gov However, the study did not find a significant association between these phenotypes and the required this compound doses. nih.gov

Table 1: this compound's Interaction with Specific Cytochrome P450 Isoforms

| CYP Isoform | Role in this compound Metabolism | Finding |

| CYP2C8 | O-demethylation of this compound; N-demethylation to Northis compound; Metabolism of Northis compound. drugbank.comnih.govclinpgx.org | Plays a significant role in several metabolic steps of this compound and northis compound. nih.gov |

| CYP2C9 | O-demethylation of this compound. drugbank.com | Involved as one of the major enzymes in the O-demethylation pathway. nih.gov |

| CYP2D6 | Metabolism of Northis compound; Minor role in overall this compound metabolism. drugbank.comclinpgx.org | Contributes to the metabolism of the active metabolite, northis compound. clinpgx.org |

Impact on Metabolism of Concomitantly Administered Drugs

This compound is a known inhibitor of both the CYP3A4 enzyme and the P-glycoprotein (P-gp) efflux transporter, leading to numerous clinically significant drug-drug interactions. singlecare.comtg.org.aubiointerfaceresearch.commdpi.com By inhibiting these pathways, this compound can increase the plasma concentrations and therapeutic or toxic effects of co-administered drugs that are substrates of CYP3A4 or P-gp. singlecare.combiointerfaceresearch.com

The inhibition of CYP3A4 by this compound is mechanism-based, meaning this compound and its metabolites can form an intermediate complex that renders the enzyme inactive. nih.govnih.govresearchgate.net This can lead to increased concentrations of various medications, including certain statins (like simvastatin), benzodiazepines (such as alprazolam and diazepam), and immunosuppressants. singlecare.comnih.gov For instance, co-administration of this compound with simvastatin, a CYP3A4 substrate, can lead to a significant increase in simvastatin's area under the curve (AUC). nih.gov

As a P-gp inhibitor, this compound can decrease the efflux of other drugs from cells, thereby increasing their absorption and bioavailability. tg.org.auresearchgate.net A classic example is the interaction with digoxin, a P-gp substrate. This compound can increase digoxin plasma concentrations by 60% to 90%, heightening the risk of digoxin toxicity. nih.gov Similarly, this compound can increase the peak plasma concentrations of dabigatran, another P-gp substrate, which may elevate the risk of severe hemorrhage. tg.org.au The combination of CYP3A4 and P-gp inhibition is particularly potent, as these two systems often work together in the gut and liver to limit drug absorption and facilitate elimination. tg.org.au

Table 2: Examples of Drug Metabolism Affected by this compound

| Drug | Mechanism of Interaction | Consequence of Co-administration |

| Digoxin | P-glycoprotein (P-gp) inhibition. nih.gov | Increased digoxin plasma concentrations and risk of toxicity. nih.gov |

| Simvastatin | CYP3A4 inhibition. nih.govnih.gov | Increased plasma levels of simvastatin. nih.gov |

| Dabigatran | P-glycoprotein (P-gp) inhibition. tg.org.au | Increased peak plasma concentrations of dabigatran, raising hemorrhage risk. tg.org.au |

| Buspirone | CYP3A4 inhibition. youtube.com | Potential for increased buspirone concentrations and toxicity. youtube.com |

| Colchicine | CYP3A4 and P-gp inhibition. biointerfaceresearch.comyoutube.com | Increased serum concentrations of colchicine. biointerfaceresearch.com |

| Rivaroxaban | CYP3A4 inhibition. singlecare.com | Raised levels of rivaroxaban, posing a danger of altered effects. singlecare.com |

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs directly influence each other's physiological effects. This compound's negative chronotropic (heart rate), dromotropic (conduction velocity), and inotropic (contractility) effects can be potentiated when co-administered with other cardioactive drugs. nih.gov

Co-administration with Beta-adrenergic Blocking Agents

The combination of this compound and beta-adrenergic blocking agents (beta-blockers) can result in additive and potentially serious cardiovascular effects. nih.govdrugs.com Both drug classes suppress atrioventricular (AV) nodal conduction, heart rate, and cardiac contractility. drugs.comau.dk Concurrent use can lead to greater decreases in heart rate and prolongation of the PR interval than with either drug alone. nih.gov This interaction may lead to severe bradycardia, AV block, congestive heart failure, and significant hypotension. drugs.com

Studies in healthy volunteers have demonstrated these additive effects. For example, the combination of this compound with propranolol (B1214883), metoprolol, or pindolol resulted in a more significant reduction in exercise heart rate compared to this compound alone. nih.govnih.gov The this compound and propranolol combination specifically produced a greater reduction in systolic blood pressure. nih.gov While the combination can be therapeutically effective in some situations, it requires cautious monitoring due to the risk of profound adverse cardiac events. nih.govau.dk

Interactions with Disopyramide

The co-administration of this compound and disopyramide warrants caution due to their combined effects on cardiac function. Disopyramide is a Class IA antiarrhythmic agent. Studies in patients with anomalous extranodal atrioventricular (A-V) pathways have shown complex interactions. This compound prolongs A-V nodal conduction time. nih.gov However, the subsequent administration of disopyramide may shorten this interval, potentially by blocking this compound's effect on the A-V node through its anticholinergic action. nih.gov

Conversely, a study in dogs suggested that the combination of this compound and disopyramide could produce severe sinus node depression. nih.gov In that study, dogs receiving the combined treatment experienced a significant prolongation of the sinus node recovery time, with some experiencing sinus arrest following pacing. nih.gov Therefore, the combined use of these agents could lead to an untoward outcome. nih.gov

Exaggerated Hypotensive Responses with Adrenergic Function-Decreasing Agents

This compound causes vasodilation and lowers blood pressure by blocking calcium channels in vascular smooth muscle. nih.govmayoclinic.org When combined with other agents that decrease adrenergic function, such as beta-blockers, an exaggerated hypotensive response can occur. nih.gov The antihypertensive effect of this compound is associated with a decreased cardiovascular pressor responsiveness to norepinephrine (B1679862). nih.gov The combination with beta-blockers can lead to greater reductions in systolic blood pressure than either agent used alone. nih.gov This additive effect on blood pressure lowering necessitates careful monitoring when these drug classes are used concurrently. drugs.com

Pharmacogenomic Investigations of this compound Response

Pharmacogenomics explores how genetic variations influence individual responses to medications. Research into this compound has identified certain genetic polymorphisms that may affect treatment outcomes.

One significant area of investigation involves the KCNMB1 gene, which encodes the β1 subunit of the large-conductance calcium-activated potassium (BK) channel. A study within the International this compound SR/Trandolapril (B549266) Study (INVEST) found that the KCNMB1 genotype can influence the response to this compound SR. mdpi.comnih.gov Specifically, carriers of the Lys65 variant achieved blood pressure control earlier than individuals with the Glu65Glu genotype. nih.gov Furthermore, carriers of the Leu110 variant had a reduced risk of adverse cardiovascular outcomes, an effect that was more pronounced in patients assigned to this compound SR therapy. nih.gov

Other studies have explored the role of genes encoding metabolizing enzymes. Variations in the CYP3A5 gene have been linked to blood pressure responses to this compound, with carriers of two functional alleles showing a poorer response in some populations. mdpi.com However, a retrospective pilot study investigating the impact of CYP2C9, CYP2D6, and CYP3A5 phenotypes on this compound dosing for migraine prevention did not find a significant association after adjusting for other factors. nih.gov This highlights the complexity of pharmacogenomic influences and suggests that the clinical relevance may vary depending on the indication for this compound use.

Table 3: Pharmacogenomic Findings Related to this compound Response

| Gene (Variant) | Patient Population | Finding |

| KCNMB1 (Glu65Lys) | Hypertensive patients. nih.gov | Lys65 variant carriers achieved blood pressure control earlier. nih.gov |

| KCNMB1 (Val110Leu) | Hypertensive patients. nih.gov | Leu110 variant carriers had a reduced risk of adverse cardiovascular outcomes, particularly when treated with this compound. nih.gov |

| CYP3A5 | Hypertensive patients. mdpi.com | Carriers of two functional alleles demonstrated a poorer blood pressure response to this compound in some studied populations. mdpi.com |

| CYP2C9, CYP2D6, CYP3A5 | Migraine patients. nih.gov | No significant association was found between the phenotypes of these enzymes and the effective or tolerable doses of this compound. nih.gov |

Genetic Polymorphisms in Calcium Channels (e.g., CACNA1C) and Efficacy

The gene CACNA1C encodes the α1c subunit of the L-type calcium channel, which is the primary target for calcium channel blockers like this compound. ahajournals.org Genetic variations within CACNA1C have been shown to be associated with treatment response and outcomes in hypertensive patients with stable coronary artery disease. nih.govahajournals.org

A key polymorphism, rs1051375, located in the CACNA1C gene, demonstrates a significant interaction with the treatment strategy chosen for these patients. ahajournals.orgnih.govahajournals.orgresearchgate.net Research from the International this compound SR/Trandolapril STudy (INVEST) revealed that patient outcomes differed substantially based on their genotype at this location when treated with this compound SR versus the beta-blocker atenolol (B1665814). ahajournals.orgnih.govahajournals.orgresearchgate.net

Individuals with the homozygous A/A genotype for rs1051375 experienced a 46% reduction in the primary outcome (a composite of all-cause mortality, nonfatal myocardial infarction, or nonfatal stroke) when randomized to this compound SR treatment compared to atenolol. ahajournals.orgnih.govahajournals.org Conversely, those with the homozygous G/G genotype had a more than four-fold increased risk of the same primary outcome when treated with this compound compared to atenolol. ahajournals.orgnih.govahajournals.orgresearchgate.net For heterozygous A/G individuals, no significant difference in the primary outcome was observed between the two treatment groups. ahajournals.orgnih.govahajournals.orgresearchgate.net These findings suggest that the rs1051375 genotype can identify a group of patients who may benefit most from calcium channel blocker therapy and another group that may benefit more from beta-blocker therapy. ahajournals.orgnih.govahajournals.org

| Genotype (rs1051375) | Treatment Group | Outcome (Risk of Mortality, MI, or Stroke) | Odds Ratio (95% CI) |

| A/A | This compound SR vs. Atenolol | 46% reduction in risk with this compound SR | 0.54 (0.32-0.92) ahajournals.orgnih.govahajournals.org |

| A/G | This compound SR vs. Atenolol | No significant difference | 1.47 (0.86-2.53) ahajournals.orgnih.govresearchgate.net |

| G/G | This compound SR vs. Atenolol | >4-fold increased risk with this compound SR | 4.59 (1.67-12.67) ahajournals.orgnih.govahajournals.orgresearchgate.net |

KCNMB1 Gene Polymorphisms and Blood Pressure Response Variability

The KCNMB1 gene is involved in calcium sensitivity and hypertension, encoding the β1 subunit of the large-conductance calcium and voltage-dependent potassium (BK) channel. nih.govnih.gov Polymorphisms in this gene have been linked to variability in blood pressure response to this compound. nih.govnih.gov

A genetic substudy of the INVEST trial assessed the impact of two common nonsynonymous single nucleotide polymorphisms (SNPs) in KCNMB1—Glu65Lys and Val110Leu—on the response to this compound SR. nih.govnih.gov While the systolic blood pressure response did not show a significant difference by KCNMB1 genotype, other important clinical outcomes were affected. nih.govnih.gov

Carriers of the Lys65 variant (Glu65Lys polymorphism) achieved blood pressure control more rapidly than individuals with the Glu65Glu genotype (1.47 months vs. 2.83 months). nih.govnih.govnih.gov Furthermore, Lys65 carriers were less likely to need multiple antihypertensive drugs to reach their blood pressure target. nih.govnih.gov For the Val110Leu polymorphism, carriers of the Leu110 variant showed a reduced risk of the primary adverse cardiovascular outcome, a finding that was more pronounced in the subgroup of patients assigned to this compound SR. nih.govnih.gov

| KCNMB1 Polymorphism | Genotype Group | Finding in this compound SR Treatment | Statistic |

| Glu65Lys | Lys65 variant carriers vs. Glu65Glu | Achieved blood pressure control earlier. nih.govnih.gov | 1.47 vs. 2.83 months (P=0.01) nih.govnih.gov |

| Less likely to require multiple drugs for BP control. nih.govnih.gov | Adjusted Odds Ratio: 0.43 (95% CI 0.19–0.95) nih.govnih.gov | ||

| Val110Leu | Leu110 variant carriers | Reduced risk of primary outcome (all-cause mortality, nonfatal MI, or nonfatal stroke). nih.govnih.gov | Hazard Ratio: 0.68 (95% CI 0.47–0.998) nih.govnih.gov |

CYP3A5 Mutations and Pharmacological Outcomes

This compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5. nih.govclinpgx.org The CYP3A5 gene contains polymorphisms, such as the *3 and *6 alleles, that lead to severely decreased or non-functional enzyme expression. clinpgx.org Individuals are categorized as "expressers" if they carry at least one functional CYP3A51 allele, while "non-expressers" are homozygous for non-functional alleles. nih.gov

This genetic variation significantly impacts this compound's pharmacokinetics and pharmacodynamics. nih.gov Healthy subjects who are CYP3A5 expressers exhibit a significantly higher oral clearance of both R-verapamil and S-verapamil compared to non-expressers. nih.gov This increased clearance results in lower plasma concentrations of the drug, leading to a diminished pharmacological effect. nih.gov For instance, after seven days of dosing, CYP3A5 expressers showed significantly less prolongation of the PR interval on an electrocardiogram and had higher diastolic blood pressure compared to non-expressers. nih.gov

| Pharmacological Parameter | CYP3A5 Expressers | CYP3A5 Non-expressers | P-value |

| Oral Clearance of R-verapamil | 165.1 +/- 86.4 L/h nih.gov | 91.2 +/- 36.5 L/h nih.gov | 0.009 nih.gov |

| Oral Clearance of S-verapamil | 919.4 +/- 517.4 L/h nih.gov | 460.2 +/- 239.7 L/h nih.gov | 0.01 nih.gov |

| PR-interval Prolongation | 19.5 +/- 12.3 ms nih.gov | 44.0 +/- 19.4 ms nih.gov | 0.0004 nih.gov |

| Diastolic Blood Pressure | 69.2 +/- 7.5 mm Hg nih.gov | 61.6 +/- 5.1 mm Hg nih.gov | 0.036 nih.gov |

Pharmacogenomic Phenotypes and this compound Dosing for Migraine Prevention

This compound is used for migraine prevention, but the effective and tolerable doses vary widely among individuals. youtube.comresearchgate.netclinpgx.orgnih.gov A retrospective pilot study investigated the potential association between pharmacogenomic phenotypes of various metabolic enzymes and the dosing of this compound for this indication. youtube.comresearchgate.net

The study included 33 adult migraine patients who had existing pharmacogenomic reports in their electronic medical records. youtube.comresearchgate.net The results highlighted a broad range for both the minimum effective dose (20 mg to 320 mg) and the maximum tolerable dose (20 mg to 480 mg) of this compound. youtube.comresearchgate.net The study assessed phenotypes for six cytochrome P450 enzymes relevant to this compound metabolism, including CYP1A2, CYP2B6, CYP3A4, CYP2C9, CYP2D6, and CYP3A5. youtube.com

While there was a wide variety of pharmacogenomic phenotypes among the patients, the study did not find a significant association between these different phenotypes and the this compound doses after adjusting for factors like age, sex, BMI, and smoking status. youtube.comresearchgate.netnih.gov The small sample size was a major limitation, and the authors concluded that while this pilot study did not establish a direct link, the effect of pharmacogenomic phenotypes on this compound dosing for migraine prevention cannot be excluded. youtube.comresearchgate.net In contrast, a separate study applying whole-exome sequencing to discovery and confirmation cohorts did identify 14 specific SNPs associated with responsiveness to this compound in migraine prophylaxis, suggesting a genetic basis for treatment response. nih.gov

| This compound Dosing for Migraine Prevention | Range | Mean |

| Minimum Effective Dose | 20 - 320 mg youtube.comresearchgate.net | 178.2 mg researchgate.netnih.gov |

| Maximum Tolerable Dose | 20 - 480 mg youtube.comresearchgate.net | 227.9 mg researchgate.netnih.gov |

Preclinical Research Models and Methodologies

In Vitro Models for Verapamil (B1683045) Research

In vitro models provide a controlled environment to study the specific effects of this compound at the cellular and subcellular levels. These systems are crucial for mechanistic studies and for screening novel formulations.

The human colon adenocarcinoma cell line, LoVo, and its doxorubicin-resistant subline, LoVo/Dx, have been pivotal in studying this compound's ability to reverse multidrug resistance (MDR). nih.gov The LoVo R cell line, in particular, has been used to demonstrate that this compound can enhance the inhibitory effect of certain antiblastic drugs on cell growth. nih.gov This effect is attributed to this compound's ability to inhibit P-glycoprotein, a drug efflux pump overexpressed in many cancer cells. nih.govnih.gov Studies have shown that this compound is effective in combination with drugs that are actively transported out of tumor cells by P-glycoprotein. nih.gov

Research has demonstrated that treatment of LoVo/Dx cells with this compound significantly impairs the function of P-glycoprotein, leading to reduced resistance to doxorubicin (B1662922). nih.gov The potentiation of cytotoxicity of several drugs, including doxorubicin, paclitaxel, etoposide, and vincristine, has been observed in various MDR cell lines in the presence of this compound. aacrjournals.org

Table 1: Effect of this compound on the Cytotoxicity of Doxorubicin in LoVo Cell Lines

| Cell Line | Treatment | Outcome | Reference |

| LoVo/Dx | This compound | Strongly impaired P-glycoprotein function, leading to reduced doxorubicin resistance. | nih.gov |

| LoVo R | This compound in combination with antiblastic drugs | Enhanced inhibitory effect on cell growth for drugs actively transported by P-glycoprotein. | nih.gov |

Primary cell cultures provide a more physiologically relevant model for studying the effects of this compound on specific cell types. Rat primary mesencephalic neuron/glia cultures have been used to demonstrate this compound's ability to inhibit lipopolysaccharide (LPS)-induced dopaminergic neurotoxicity. nih.gov This neuroprotective effect is mediated through the inhibition of microglial activation and the subsequent reduction in the production of inflammatory mediators. nih.gov

Further studies using neuronal cultures have shown that this compound protects against β-amyloid protein-induced cortical neuron death. nih.govresearchgate.net These findings suggest that this compound's neuroprotective properties extend beyond its calcium channel blocking activity and involve anti-inflammatory mechanisms. nih.gov

Isolated organ preparations are invaluable for studying the direct effects of drugs on tissue function. The isolated cat papillary muscle has been a classical model to investigate the negative inotropic (force-reducing) action of this compound. nih.govtheadl.com Studies using this model have shown that this compound and its analogs cause a dose-dependent decrease in myocardial contractility. nih.gov The negative inotropic potency of this compound derivatives is strongly influenced by the substitution pattern on the aromatic rings. nih.gov

Research has also explored the interaction of this compound with other substances. For instance, ethanol has been shown to potentiate the negative inotropic effect of this compound in isolated cat papillary muscles, highlighting potential drug interactions. theadl.com Positive inotropes, in contrast, work by increasing intracellular calcium or the sensitivity of contractile proteins to calcium to increase the strength of cardiac muscle contraction. merckvetmanual.com

Table 2: Inotropic Effects of this compound in Isolated Cat Papillary Muscle

| Experimental Condition | Observation | Reference |

| Application of this compound | Dose-dependent decrease in myocardial contraction. | nih.gov |

| Aromatic substitution on this compound analogs | Strong influence on negative inotropic potency. | nih.gov |

| This compound in the presence of Ethanol | Potentiation of the negative inotropic effect. | theadl.com |

Liver microsomes and hepatocytes are standard in vitro models for studying drug metabolism. semanticscholar.org Rat liver microsomes (RLM) and suspended rat hepatocytes (SRH) have been used to determine the metabolic disappearance kinetics of this compound. nih.govresearchgate.net These studies have identified O-demethylation and N-dealkylation as the main metabolic pathways for this compound at low concentrations in rat liver microsomes. researchgate.net

The Michaelis-Menten constants (Km) for this compound metabolism have been determined in both freshly isolated and cryopreserved hepatocytes, providing insights into the intracellular capacity for its metabolism. nih.govresearchgate.net Comparative studies using liver microsomes from different species, including human, rat, and dog, have shown minimal species differences in this compound clearance. xenotech.com

Table 3: Metabolic Parameters of this compound in In Vitro Liver Models

| In Vitro Model | Parameter | Finding | Reference |

| Rat Liver Microsomes | Unbound Km | 2.8 µM | nih.govresearchgate.net |

| Freshly Isolated Suspended Rat Hepatocytes | Unbound Km | 3.9 µM | nih.govresearchgate.net |

| Cryopreserved Suspended Rat Hepatocytes | Unbound Km | 2.1 µM | nih.govresearchgate.net |

| Human, Rat, and Dog Liver Microsomes | Clearance | Minimal species differences observed. | xenotech.com |

Dissolution studies are critical for evaluating the release characteristics of different drug formulations. For this compound hydrochloride, various dissolution apparatuses and media have been used to test immediate and sustained-release tablets. nih.govasiapharmaceutics.infodissolutiontech.com The United States Pharmacopeia (USP) specifies a paddle apparatus (Apparatus 2) for the dissolution testing of this compound hydrochloride tablets. dissolutiontech.com

Studies have shown that the dissolution rate of this compound can be influenced by the formulation's composition, such as the type of polymer used in sustained-release matrices. nih.gov For example, tablets prepared with Eudragit have been shown to extend the release rate of this compound for up to 12 hours. nih.gov The pH of the dissolution medium also plays a significant role, with the solubility of this compound hydrochloride being limited at higher pH levels. dissolutiontech.com

In Vivo Animal Models

In vivo animal models are essential for understanding the complex physiological and pharmacological effects of this compound in a whole organism. youtube.com Various animal models, primarily rodents, have been utilized to investigate the pharmacokinetics, therapeutic efficacy, and safety profile of this compound.

Sprague-Dawley rats are commonly used for pharmacokinetic studies to evaluate how this compound affects the absorption and metabolism of other drugs. tandfonline.com For instance, studies have shown that this compound can increase the systemic exposure of co-administered drugs by inhibiting CYP3A-mediated metabolism and P-glycoprotein-mediated efflux. tandfonline.com In vivo studies in rats have also been crucial in investigating the anti-arrhythmic properties of this compound, where it has been shown to preserve the integrity of connexin43 protein in the heart during myocardial ischemia. nih.gov

Mouse models have been instrumental in studying the neuroprotective effects of this compound. In a mouse model of amyotrophic lateral sclerosis (ALS), this compound treatment was found to delay disease onset, prolong lifespan, and rescue motor neuron survival. nih.govresearchgate.net These effects were associated with the enhancement of autophagic flux and reduction of protein aggregation. nih.gov Furthermore, in a mouse model of sepsis, this compound administration led to a decrease in mortality rates and attenuated cardiac lesions. nih.gov

Beagle dogs have been used to determine the pharmacokinetic parameters of novel this compound formulations, such as gastroretentive solid foam capsules, confirming prolonged release of the active pharmaceutical ingredient. nih.gov The venom from the jellyfish Chrysaora quinquecirrha has been shown to induce irreversible contraction in isolated rat aortic rings, an effect that is counteracted by this compound. mdpi.com

Hypertension Models (e.g., Spontaneously Hypertensive Rats, SHR)

This compound has been extensively studied in Spontaneously Hypertensive Rats (SHR), a well-established genetic model for essential hypertension. Long-term administration of this compound to SHR has demonstrated significant effects on key cardiovascular parameters.

Another investigation involving a five-month treatment period with this compound in the drinking water for SHR also reported significantly lower blood pressure and heart weight compared to untreated control SHR. nih.gov This study further explored the effects on vascular tissue, finding that aortic preparations from this compound-treated rats showed less dependence on extracellular calcium for isometric tension. nih.gov Additionally, the net uptake of sodium (²²Na) and calcium (⁴⁵Ca) in the presence of ouabain was significantly lower in the aortae of treated rats, suggesting that this compound may help normalize vascular responsiveness and ion transport. nih.gov

| Parameter | This compound-Treated SHR | Control SHR | Outcome |

| Blood Pressure | Significantly Lower | Higher | Reduction of hypertension |

| Heart Rate | Significantly Decreased | Higher | Bradycardic effect |

| Ventricular Weight / Body Weight Ratio | Significantly Decreased | Higher | Attenuation of cardiac hypertrophy |

| Aortic Calcium Dependence | Less Dependency | Higher Dependency | Normalization of vascular responsiveness |

| Aortic Na⁺/Ca²⁺ Uptake | Significantly Lower | Higher | Normalization of ion transport |

Diabetes Models (e.g., Obese Zucker Rat, Streptozotocin-induced Diabetes)

This compound's potential in diabetes has been investigated using models for both Type 1 and Type 2 diabetes, focusing on its ability to preserve pancreatic β-cell function.

In a model of Type 1 diabetes using streptozotocin (STZ)-induced diabetic mice, this compound administration was shown to lower blood glucose levels. nih.govresearchgate.net This effect was linked to the downregulation of thioredoxin-interacting protein (TXNIP), a protein known to induce β-cell apoptosis. nih.govresearchgate.net By reducing TXNIP expression, this compound treatment led to a decrease in β-cell apoptosis and helped preserve β-cell mass. nih.govfrontiersin.org

For Type 2 diabetes, the obese Zucker (fa/fa) rat and the db/db mouse model have been utilized. In the obese Zucker rat, a model of insulin (B600854) resistance, this compound was studied in combination with the ACE inhibitor trandolapril (B549266). While this compound alone did not alter insulin-stimulated glucose uptake in skeletal muscle, its simultaneous administration with trandolapril produced the most significant improvement in this parameter (+106%). nih.gov The combination therapy also led to increased muscle glycogen, GLUT-4 protein levels, and hexokinase activity, alongside decreased plasma insulin levels. nih.gov In the db/db mouse model, this compound treatment lowered blood glucose and increased serum insulin levels. nih.govresearchgate.net Similar to the STZ model, these effects are attributed to this compound's ability to reduce islet TXNIP expression, thereby enhancing β-cell survival and function in the face of chronic hyperglycemia. researchgate.net

| Model | Key Findings with this compound Treatment |

| Streptozotocin (STZ)-induced Type 1 Diabetes (Mice) | Lowered blood glucose nih.govresearchgate.net. Downregulated thioredoxin-interacting protein (TXNIP) expression nih.govresearchgate.net. Reduced pancreatic β-cell apoptosis nih.govfrontiersin.org. |

| Obese Zucker Rat (Type 2 Diabetes) | In combination with trandolapril, significantly improved insulin-stimulated glucose transport in skeletal muscle (+106%) nih.gov. Increased muscle glycogen and GLUT-4 protein levels nih.gov. |

| db/db Mice (Type 2 Diabetes) | Lowered blood glucose researchgate.net. Increased serum insulin levels nih.govresearchgate.net. Reduced islet TXNIP levels by ~70% researchgate.net. |

Chronic Renal Failure Models

The protective effects of this compound in the progression of chronic renal failure have been demonstrated in the remnant kidney model in rats, which is induced by subtotal nephrectomy.

In a key study, rats that underwent staged subtotal nephrectomy were treated with this compound for up to 23 weeks. Compared to saline-treated controls, the this compound-treated rats exhibited significantly better renal function at the end of the study. Specifically, they had a lower serum creatinine (2.29 vs. 2.99 mg/dl) and a higher creatinine clearance (318 vs. 164 µl/min). nih.gov

A second experiment in the same study focused on survival. The survival rate was significantly superior in the this compound-treated group compared to controls from the seventh week onward. nih.gov By week 10, serum creatinine was significantly lower in the this compound group (1.10 vs. 1.68 mg/dl). nih.gov Importantly, these protective effects on renal function and survival were observed to be independent of any significant changes in systemic mean arterial pressure between the groups. nih.gov Histological analysis revealed that this compound treatment also resulted in less severe kidney damage and nephrocalcinosis. Furthermore, the renal and myocardial calcium content was lower in the treated rats compared to controls. nih.gov

| Parameter | This compound-Treated Rats | Control Rats | p-value |

| Serum Creatinine | 2.29 mg/dl | 2.99 mg/dl | < 0.05 |

| Creatinine Clearance | 318 µl/min | 164 µl/min | < 0.05 |

| Survival | Superior | Inferior | < 0.0025 (by week 14) |

| Histological Damage | Less Severe | More Severe | N/A |

| Nephrocalcinosis | Less Severe | More Severe | N/A |

| Renal Calcium Content | Lower | Higher | N/A |

Stroke Models (e.g., Hyperglycemic Stroke)

This compound's neuroprotective potential has been explored in a mouse model of extended hyperglycemic stroke. This model involves subjecting animals to a 4-hour middle cerebral artery occlusion (MCAO) combined with an intravenous glucose infusion to mimic stroke under hyperglycemic conditions. frontiersin.org

In this preclinical model, intra-arterial administration of this compound was found to significantly attenuate the neurological deficits induced by the hyperglycemic stroke. frontiersin.org This functional improvement was associated with key molecular and cellular changes within the brain. Morphological studies showed that this compound treatment could prevent the microglial activation that is exacerbated by hyperglycemic ischemia/reperfusion injury. frontiersin.orgnih.gov

The mechanism underlying these benefits appears to involve the thioredoxin-interacting protein (TXNIP)/NOD-like receptor pyrin domain-containing-3 (NLRP3) inflammasome pathway. frontiersin.orgnih.gov In vitro experiments using primary cortical neural cultures exposed to oxygen-glucose deprivation showed that this compound reduced the expression of TXNIP and its interaction with the NLRP3 inflammasome. frontiersin.org this compound's ability to decrease intracellular calcium is believed to repress TXNIP transcription, thereby inhibiting the subsequent activation of the NLRP3 inflammasome and reducing the pro-inflammatory transition of microglia. frontiersin.orgnih.gov

| Model Aspect | This compound's Effect | Underlying Mechanism |

| Functional Outcome | Attenuated neurological deficits | Neuroprotection |

| Cellular Response | Reduced microglial pro-inflammatory transition | Modulation of neuroinflammation |

| Molecular Pathway | Reduced TXNIP expression and interaction with NLRP3 inflammasome | Inhibition of TXNIP/NLRP3 inflammasome pathway |

Osteoporosis Models (e.g., Ovariectomy-induced Mice Bone Loss)

The potential of this compound to mitigate bone loss associated with estrogen deficiency has been studied in the ovariectomy (OVX)-induced mouse model of osteoporosis. This model mimics postmenopausal bone loss.

In a prevention experiment, mice that underwent ovariectomy were treated with this compound for six weeks. The effects on bone structure were analyzed using micro-computed tomography (micro-CT). The results showed that this compound treatment helped prevent the deterioration of trabecular bone caused by the ovariectomy. researchgate.net

Compared to the untreated OVX group, mice treated with this compound exhibited significant improvements in key trabecular bone parameters. This included a higher bone volume per tissue volume (BV/TV), an increased trabecular number (Tb.N), and greater trabecular thickness (Tb.Th). Concurrently, this compound treatment led to a decrease in trabecular spacing (Tb.Sp). researchgate.net These findings indicate that this compound can counteract the negative effects of estrogen loss on bone microarchitecture in this preclinical model.

| Bone Parameter | OVX + this compound | OVX (Untreated) | Outcome |

| Bone Volume / Tissue Volume (BV/TV) | Increased | Decreased | Prevention of bone loss |

| Trabecular Number (Tb.N) | Increased | Decreased | Preservation of trabecular structure |

| Trabecular Thickness (Tb.Th) | Increased | Decreased | Maintenance of trabecular integrity |

| Trabecular Spacing (Tb.Sp) | Decreased | Increased | Reduced bone porosity |

Cardiovascular Pathology in Syndrome Models (e.g., Williams-Beuren syndrome mouse model)

This compound has been investigated as a potential therapeutic agent for the cardiovascular manifestations of Williams-Beuren syndrome (WBS), a rare genetic disorder often associated with supravalvular aortic stenosis and hypertension. mdpi.com Research has utilized a murine model of WBS known as the CD (complete deletion) mouse, which harbors a genetic deletion similar to that in human patients. mdpi.com

In a study examining chronic oral treatment, this compound was administered in combination with curcumin (B1669340). While individual treatments were less effective, the combined therapy resulted in a significant improvement of cardiovascular parameters in the CD mice. mdpi.com Molecular analysis of the aorta and left ventricular myocardium of untreated CD mice revealed significantly upregulated expression of xanthine (B1682287) oxidoreductase (XOR). This overexpression was associated with increased levels of nitrated proteins, indicating significant oxidative stress. mdpi.com The combined treatment with this compound and curcumin was effective in reducing the levels of both XOR and nitrated proteins, suggesting a reduction in oxidative stress-mediated damage. mdpi.com This effect was linked to the activation of the nuclear factor erythroid 2 (NRF2) pathway, a key regulator of antioxidant responses. mdpi.com

| Parameter | Untreated WBS Model Mice | This compound + Curcumin Treated Mice |

| Xanthine Oxidoreductase (XOR) Expression | Significantly Upregulated | Reduced |

| Nitrated Protein Levels | Increased | Reduced |

| Nuclear Factor Erythroid 2 (NRF2) Pathway | N/A | Activated |

| Cardiovascular Parameters | Pathological | Significant Improvement |

Cancer Models (e.g., mouse xenograft models of lung cancer and melanoma)

This compound has been evaluated in preclinical cancer models for its ability to reverse multidrug resistance (MDR), often associated with the P-glycoprotein (Pgp) efflux pump.

In the context of small cell lung cancer (SCLC), this compound was tested in nude mice bearing SCLC xenografts that expressed the MDR1 gene. When administered with a combination chemotherapy regimen (CyCAV), this compound improved the antitumor effect in mice with SCLC-6T, SCLC-41T, and SCLC-75 tumors. nih.gov The study found that the scheduling of this compound was crucial; two daily injections proved effective, whereas the same total dose given as a single bolus was not. nih.gov This suggests that this compound can potentiate the effects of standard chemotherapy in resistant SCLC tumors. nih.gov

In a model of melanoma, the effect of this compound was assessed in mice with subcutaneous human melanoma HX46 xenografts. In this particular model, this compound did not show an effect on the fractional distribution of cardiac output to the tumor, nor did it alter the uptake of the chemotherapeutic agent melphalan into the tumor cells. nih.gov However, in a different study using B16 murine melanoma cells, this compound was shown to inhibit cell proliferation, though its immediate target did not appear to be c-myc gene expression. researchgate.net

| Cancer Model | This compound's Role | Key Finding |

| Small Cell Lung Cancer Xenografts (Mice) | Chemosensitizer | Improved the antitumor effect of CyCAV combination chemotherapy in resistant tumors nih.gov. |

| Human Melanoma HX46 Xenografts (Mice) | Modulator of drug uptake | Had no effect on melphalan uptake or tumor blood flow in this specific model nih.gov. |

| B16 Murine Melanoma Cells | Anti-proliferative agent | Reversibly inhibits cell proliferation researchgate.net. |

Biochemical and Biophysical Techniques in Mechanism Elucidation

The preclinical assessment of this compound's mechanism of action has been significantly advanced through a variety of sophisticated biochemical and biophysical techniques. These methodologies have provided critical insights into its interaction with target proteins, particularly the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), a key player in multidrug resistance.

ATPase Activation Kinetics

This compound's interaction with P-gp has been extensively studied by analyzing its effect on the transporter's ATPase activity. The kinetics of this compound-induced P-gp-mediated ATP hydrolysis display a notable dependence on ATP concentration. At saturating ATP concentrations, the kinetics are biphasic, indicating both substrate activation and subsequent inhibition at higher this compound concentrations. This suggests the presence of at least two distinct binding sites for this compound on P-gp. nih.gov In contrast, at subsaturating ATP concentrations, the kinetics of this compound-induced ATPase activation become monophasic. nih.gov

This switch in kinetic behavior points to a cooperative relationship between ATP and this compound binding. nih.gov Kinetic modeling suggests that the binding of one this compound molecule can act as a "non-competitive activator" of P-gp's ATPase function. nih.gov However, the binding of a second this compound molecule leads to a decrease in ATP hydrolysis, consistent with the observed substrate inhibition at high this compound concentrations. nih.gov

Table 1: Kinetic Parameters of this compound-Induced P-gp ATPase Activity

| Parameter | Value | Condition |

|---|---|---|

| Maximum Activation | 3-4 fold | 8 µM this compound (Saturating ATP) |

| KD1 (this compound affinity to E) | 4.3 ± 0.9 µM | - |

| KD2 (this compound affinity to EV) | 450 ± 150 µM | - |

| KD3 (ATP affinity to E) | 1000 ± 200 µM | - |

| KD4 (ATP affinity to EV) | 260 ± 50 µM | - |

| KD5 (ATP affinity to EVV) | 257 ± 44 µM | - |

This table presents kinetic constants derived from fitting experimental data of this compound-induced P-gp ATPase activity. E represents the enzyme (P-gp), V represents this compound. Data sourced from studies on P-gp-coupled ATPase activity kinetics. nih.gov

Intrinsic Protein Fluorescence

Intrinsic protein fluorescence, primarily from tryptophan residues, is a powerful tool to probe conformational changes in proteins upon ligand binding. Acrylamide quenching of P-gp's intrinsic tryptophan fluorescence has been employed to investigate the conformational shifts induced by this compound. nih.govnih.gov